molecular formula C16H14N4OS B2885248 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 921113-05-5

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide

Numéro de catalogue: B2885248
Numéro CAS: 921113-05-5
Poids moléculaire: 310.38
Clé InChI: XVVDBDNZZUZAJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core linked to a naphthalen-1-yl group via an acetamide bridge. The naphthalene moiety likely enhances lipophilicity and π-π stacking interactions, which may influence pharmacokinetic behavior or target binding .

Propriétés

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-14(17-15-18-19-16-20(15)8-9-22-16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDBDNZZUZAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties. The presence of both thiazole and triazole rings contributes to its biological interactions.

Property Value
Molecular Formula C15H14N4OS
Molecular Weight 286.36 g/mol
CAS Number 933006-16-7

The biological activity of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide is primarily attributed to its ability to interact with various biological macromolecules. The mechanism involves:

  • Hydrogen Bond Formation : The compound can form hydrogen bonds with target proteins or enzymes, enhancing its pharmacokinetic properties.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect against oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit anticancer properties. In vitro studies have demonstrated that N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Tested : Human colon cancer (HCT 116)
  • IC50 Value : Approximately 10 μM
  • Mechanism : Induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Pathogen Tested Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Analgesic and Anti-inflammatory Effects

In animal models, the compound demonstrated analgesic effects comparable to standard analgesics like ibuprofen. Additionally, it reduced inflammation in models of induced arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural framework:

  • Study on Antioxidant Properties :
    • Compounds with similar thiazolo-triazole structures showed IC50 values ranging from 0.22 μg/mL to 1.08 μg/mL in antioxidant assays.
    • N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide exhibited comparable antioxidant activity.
  • Evaluation Against Metabolic Enzymes :
    • Studies indicated that similar compounds inhibited metabolic enzymes like AChE effectively.
    • This inhibition suggests potential applications in treating conditions such as Alzheimer's disease.

Comparaison Avec Des Composés Similaires

Core Structural Variations

The target compound belongs to the thiazolo[2,3-c][1,2,4]triazole family, which is structurally distinct from simpler triazole derivatives (e.g., 1,2,3-triazoles in –3). Key analogs include:

Compound Name Substituents Key Structural Features Reference
Target compound Naphthalen-1-yl (R1), dihydrothiazolotriazole (core) Rigid bicyclic core; bulky aromatic group N/A
Compound 6m () 4-Chlorophenyl (R1), 1,2,3-triazole (core) Linear triazole; halogenated aryl group
Compound 39 () 4-Fluorophenyl (R1), thiomorpholine (R2) Fluorinated aryl; sulfur-containing amine
Compound 26 () 4-Methoxyphenyl (R1), 4-methylpiperazine (R2) Electron-donating methoxy group; tertiary amine

Key Observations :

  • The naphthalen-1-yl group in the target compound introduces steric bulk and extended conjugation compared to smaller aryl substituents (e.g., 4-fluorophenyl in Compound 39). This may enhance binding to hydrophobic enzyme pockets or improve membrane permeability.

Comparison Table :

Reaction Type Catalysts/Conditions Purification Yield Range Reference
Thiazolotriazole cyclization Cu(OAc)₂, room temperature Column chromatography 64–78%
1,3-Dipolar cycloaddition Cu(OAc)₂, t-BuOH/H₂O Recrystallization 66–78%

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

IR data for analogous compounds reveal characteristic peaks:

  • C=O stretch : 1671–1682 cm⁻¹ (acetamide carbonyl) .
  • C=C (aromatic) : 1587–1606 cm⁻¹ .
  • –NH stretch : 3262–3302 cm⁻¹ .

The target compound is expected to exhibit similar peaks, with minor shifts due to the naphthalene group’s electron-withdrawing effects.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : In Compound 6b (), the triazole proton appears at δ 8.36 ppm, while aromatic protons range from δ 7.20–8.61 ppm . The naphthalene protons in the target compound may deshield further (δ > 8.0 ppm).
  • 13C NMR : Carbonyl carbons in analogs appear at δ 165.0–169.9 ppm , consistent with the acetamide moiety.

Enoyl-ACP Reductase (FabI) Inhibition

Thiazolotriazole analogs (e.g., Compound 39) inhibit FabI, a key enzyme in bacterial fatty acid biosynthesis .

Tankyrase-2 Inhibition ()

A related compound, 2-cyclohexyl-N-(5,6-dihydrothiazolotriazol-3-yl)acetamide, shows bioactivity against tankyrase-2, an enzyme involved in Wnt signaling . The naphthalene group in the target compound may enhance binding affinity due to increased hydrophobic interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.